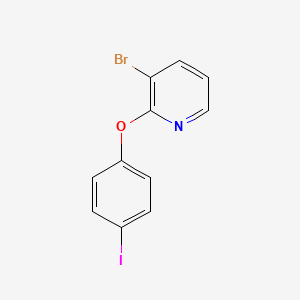

3-Bromo-2-(4-iodophenoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(4-iodophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrINO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSZBJAGEMUPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Approaches to 3 Bromo 2 4 Iodophenoxy Pyridine

Retrosynthetic Deconstruction of 3-Bromo-2-(4-iodophenoxy)pyridine

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the ether linkage (C-O bond). This bond can be formed through two primary pathways:

Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the reaction of a suitably activated pyridine (B92270) precursor, such as 3-bromo-2-halopyridine (where the halogen at the 2-position is a good leaving group like fluorine or chlorine), with 4-iodophenol (B32979). The electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 3-position facilitates the attack of the phenoxide nucleophile at the C2 position.

Pathway B: Ullmann Condensation or Buchwald-Hartwig C-O Coupling : These transition-metal-catalyzed methods provide alternative routes to form the C-O bond. An Ullmann-type reaction would typically involve the copper-catalyzed coupling of a 2-halopyridine derivative with 4-iodophenol. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can also be adapted for C-O bond formation.

This deconstruction points to two key precursors: a functionalized 3-bromopyridine (B30812) and 4-iodophenol.

Synthesis of Pyridine Precursors

The synthesis of the pyridine moiety requires the presence of a bromine atom at the C3 position and a suitable leaving group (such as another halogen) at the C2 position to facilitate the subsequent etherification reaction.

Preparation of 3-Bromopyridine Derivatives

3-Bromopyridine itself can be synthesized through various methods, often starting from pyridine or aminopyridines. However, for the synthesis of the target molecule, a 2,3-disubstituted pyridine is required. A common precursor is 3-amino-2-chloropyridine (B31603), which can be synthesized from 2-pyridone. The process involves nitration, N-alkylation for protection, directional chlorination, and subsequent reduction of the nitro group. google.com

Functionalization of the Pyridine Ring at the C2 Position

With a suitable 3-substituted pyridine in hand, the next critical step is the introduction of a good leaving group at the C2 position.

Synthesis of 3-Bromo-2-chloropyridine (B150940): This precursor can be synthesized from 3-amino-2-chloropyridine via a Sandmeyer-type reaction. sigmaaldrich.com The amino group is diazotized and subsequently replaced by a bromine atom.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Amino-2-chloropyridine | 1. HBr, NaNO₂, H₂O, 0°C; 2. CuBr | 3-Bromo-2-chloropyridine | - | sigmaaldrich.com |

| 2-Amino-5-bromopyridine | Conc. HCl, H₂O, NaNO₂, -10°C to -5°C | 5-Bromo-2-chloropyridine | - | prepchem.com |

Table 1: Synthesis of Halogenated Pyridine Precursors

Synthesis of 3-Bromo-2-fluoropyridine: A similar strategy can be employed starting from a corresponding aminopyridine. For instance, 2-amino-3-bromopyridine (B76627) can undergo a Balz-Schiemann reaction, where the diazonium salt is treated with a fluoride (B91410) source, such as tetrafluoroboric acid. chemicalbook.com Alternatively, fluorination of 3-substituted pyridines can sometimes be achieved directly, although regioselectivity can be a challenge. nih.gov The use of a 2-fluoropyridine (B1216828) derivative is often advantageous in SNAr reactions due to the high electronegativity of fluorine, which makes the C2 position more susceptible to nucleophilic attack. nih.gov

Synthesis of Phenol (B47542) Precursors

Synthesis of 4-Iodophenol and Related Halogenated Phenols

4-Iodophenol is a commercially available compound but can be readily synthesized in the laboratory. A common and efficient method is the Sandmeyer reaction starting from 4-aminophenol. wikipedia.orggoogle.com This involves the diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by the introduction of iodide, typically using potassium iodide.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Aminophenol | 1. H₂SO₄, H₂O, NaNO₂; 2. KI | 4-Iodophenol | 83% | google.com |

| Salicylic Acid | 1. I₂, NaOH; 2. Decarboxylation | 4-Iodophenol | - | wikipedia.org |

Table 2: Synthesis of 4-Iodophenol

Regioselective Iodination Strategies

Direct iodination of phenol can also be employed to synthesize 4-iodophenol. However, controlling the regioselectivity to favor the para-isomer over the ortho-isomer is critical. The reaction of phenol with elemental iodine typically requires an oxidizing agent to generate a more electrophilic iodine species. scielo.brmanac-inc.co.jp

A study on the iodination of phenol using iodine and hydrogen peroxide in water showed that while ortho-iodination is often favored, the reaction conditions can be tuned to influence the product distribution. scielo.br The choice of solvent and the presence of directing groups on the phenol ring can significantly impact the regioselectivity of the iodination process. For instance, hypervalent iodine reagents have also been explored for the oxidation and functionalization of phenols. wikipedia.org

Carbon-Oxygen Bond Formation Methodologies

The creation of the aryl ether bond between the pyridine and iodophenol moieties is a pivotal step in the synthesis of this compound. Various transition-metal-catalyzed and substitution-based methods have been developed to achieve this transformation efficiently.

The Ullmann condensation, a classic copper-catalyzed reaction, provides a viable route for the formation of diaryl ethers. rsc.org In the context of synthesizing this compound, this would involve the coupling of a 2-halopyridine derivative, such as 2,3-dibromopyridine (B49186), with 4-iodophenol in the presence of a copper catalyst and a base. researchgate.netnih.gov

The general mechanism of the Ullmann ether synthesis has been the subject of extensive study, with proposals including both radical and Cu(I)/Cu(III) catalytic cycles. rsc.orgrsc.org The reaction is often promoted by the use of ligands, such as picolinic acid or 1,10-phenanthroline (B135089), which can enhance the solubility and reactivity of the copper catalyst. researchgate.netnih.gov The choice of base, such as potassium carbonate or cesium carbonate, and solvent, like dimethyl sulfoxide (B87167) (DMSO) or dioxane, can also significantly influence the reaction's efficiency. nih.govnih.gov While traditionally requiring harsh conditions, modern developments have led to milder and more efficient protocols. rsc.orgnih.gov

A key challenge in this approach is achieving regioselectivity, particularly when using a dihalogenated pyridine like 2,3-dibromopyridine. The relative reactivity of the halogens at the 2- and 3-positions of the pyridine ring will dictate the major product.

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O bond formation. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional Ullmann reactions. nih.govnih.govrsc.org The synthesis of this compound via this route would typically involve the reaction of 2,3-dibromopyridine with 4-iodophenol in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the phenol by the base, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligands is crucial for the success of these couplings, influencing both the rate and selectivity of the reaction. nih.gov

While palladium catalysis is highly effective for many substrates, the coupling of electron-deficient pyridines can sometimes be challenging. Careful optimization of the catalyst system, including the palladium precursor, ligand, and base, is often necessary to achieve high yields. nih.govscispace.com

Nucleophilic aromatic substitution (SNAr) presents another strategic pathway for the synthesis of aryl ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile, in this case, the 4-iodophenoxide, on an electron-deficient aromatic ring bearing a suitable leaving group. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a highly activated 2-halopyridine derivative would be required.

The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. wikipedia.org The rate of reaction is influenced by the electrophilicity of the pyridine ring and the nature of the leaving group. Electron-withdrawing substituents on the pyridine ring can significantly accelerate the reaction. wikipedia.orgmasterorganicchemistry.com In pyridines, leaving groups at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. stackexchange.com

While SNAr can be a powerful tool, its application to less activated systems may require harsh conditions. The synthesis of 3-aryloxy-pyridines has been achieved through a one-pot reaction involving 5-bromo-1,2,3-triazines and phenols, which proceeds through a concerted SNAr mechanism. acs.org

Post-Coupling Functional Group Interconversions and Manipulations

Following the successful formation of the this compound core structure, subsequent modifications can be introduced to access a wider range of derivatives. These transformations can target either the pyridine or the phenoxy ring.

Selective halogenation or dehalogenation of the pre-formed this compound can provide access to analogues with different halogenation patterns. For instance, further bromination could potentially occur on the pyridine or phenoxy ring, depending on the reaction conditions and the directing effects of the existing substituents.

Recent advancements in pyridine chemistry have enabled selective halogenation at various positions. chemrxiv.orgnih.govresearchgate.netchemrxiv.org For example, methods for the 3-selective halogenation of pyridines have been developed using Zincke imine intermediates. nih.govresearchgate.netchemrxiv.org These strategies could potentially be adapted to modify the pyridine ring of the target compound.

The iodo group on the phenoxy ring serves as a versatile handle for a variety of transformations. For instance, it can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This allows for the synthesis of a diverse library of compounds with varying substituents at the 4-position of the phenoxy group.

Furthermore, the synthesis of derivatives with different functional groups on the phenoxy ring can be achieved by starting with appropriately substituted phenols in the initial coupling step. For example, using a phenol with a bromoethyl group allows for the synthesis of precursors for ionic liquids. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful tuning of reaction conditions. Key areas for optimization include the selection of the catalyst and corresponding ligands, the choice of solvent, and precise temperature control. These factors collectively influence reaction rate, product yield, and the minimization of unwanted side products.

Catalyst Systems and Ligand Optimization

The formation of the diaryl ether bond in this compound is predominantly catalyzed by either copper or palladium complexes. The choice between these systems dictates the subsequent selection of ligands and reaction conditions.

Copper-Catalyzed Systems (Ullmann Condensation): The Ullmann reaction is a classical method for forming C-O bonds using a copper catalyst. wikipedia.org Traditional protocols often required harsh conditions with stoichiometric amounts of copper powder. wikipedia.org Modern advancements have introduced milder and more efficient catalytic systems. Copper(I) salts, such as Copper(I) iodide (CuI) or Copper(I) bromide (CuBr), are commonly used. numberanalytics.com

The most significant improvement in Ullmann-type reactions has been the introduction of ligands, which stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle at lower temperatures. acs.orgacs.org For the synthesis of diaryl ethers, bidentate ligands are particularly effective. acs.org Key ligand classes include:

Diamines: Ligands like 1,10-phenanthroline can accelerate the coupling of anilines with aryl halides, a reaction analogous to ether synthesis. wikipedia.org

Amino Acids: L-proline and its derivatives have emerged as highly effective and inexpensive ligands for copper-catalyzed C-N and C-O coupling reactions. nih.gov

Acylhydrazones: These ligands have been shown to be effective in the copper-catalyzed coupling of aryl bromides with N-heterocycles, providing moderate to high yields. nih.gov

Palladium-Catalyzed Systems (Buchwald-Hartwig Etherification): An alternative to the Ullmann condensation is the Buchwald-Hartwig reaction, which uses a palladium catalyst. This method is often characterized by milder conditions and a broader substrate scope. organic-chemistry.orgwikipedia.org The catalyst system consists of a palladium precursor, typically Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine ligand. nih.govresearchgate.net

Ligand choice is critical for the success of the Buchwald-Hartwig etherification. Sterically hindered and electron-rich phosphine ligands are generally the most effective.

Bidentate Phosphine Ligands: Ligands such as BINAP and DPPF were instrumental in early developments, enabling the reliable coupling of primary amines. wikipedia.orgnih.gov Xantphos is another effective ligand used for coupling with halopyridines. researchgate.net

Sterically Hindered Monophosphine Ligands: A significant advancement came with the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group. These ligands allow for the coupling of a wide range of substrates, including less reactive aryl chlorides, under mild conditions. nih.gov

The following table summarizes various catalyst systems used in analogous diaryl ether or arylamine syntheses, which would be applicable for optimizing the synthesis of this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Application | Yield (%) |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120 | N-Arylation of imidazole | 95-98 |

| CuI | L-Proline | K₂CO₃ | DMSO | 90 | N-Arylation of amines | 78-99 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Coupling of aminothiophenes with halopyridines | 50-85 researchgate.net |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | Arylation of primary amines | 70-95 nih.gov |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical for maximizing yield and selectivity.

Solvent Effects: In traditional Ullmann reactions , high-boiling polar aprotic solvents are required to achieve the necessary high temperatures. wikipedia.org Common choices include N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene. wikipedia.org The solvent must be able to dissolve the reactants and the catalyst system while remaining stable at elevated temperatures.

For Buchwald-Hartwig reactions , less polar aprotic solvents are typically used. Toluene and dioxane are among the most common solvents for these palladium-catalyzed couplings. researchgate.net The choice of solvent can significantly impact catalyst activity and stability.

Temperature Control: Historically, Ullmann condensations required very high temperatures, often exceeding 200°C. wikipedia.org However, the development of advanced ligand systems has allowed for significantly lower reaction temperatures, often in the 80-120°C range. nih.govresearchgate.net Temperature must be carefully controlled to prevent thermal decomposition of reactants, products, or the catalyst. Insufficient temperature leads to slow or incomplete reactions, while excessive heat can promote side reactions such as dehalogenation.

The table below illustrates the impact of solvent and temperature on the yield of related C-O coupling reactions.

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloronitrobenzene | Phenol | Cu/Bronze | K₂CO₃ | Pyridine | 150-160 | 82 |

| 2-Bromopyridine | 4-Methoxyphenol | CuI/L-Proline | K₂CO₃ | DMSO | 100 | 92 |

| 3-Bromopyridine | Phenol | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 100 | 85 |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. researchgate.netnumberanalytics.comnih.gov This rapid, uniform heating is particularly effective for reactions like the Ullmann condensation, which traditionally required long periods at high temperatures. researchgate.net

For the synthesis of phenoxypyridines and related heterocyclic ethers, microwave protocols have been successfully applied. researchgate.netnih.govmdpi.com For instance, the Ullmann ether synthesis between chloro-heterocycles and phenols using copper powder and cesium carbonate showed significantly higher yields in shorter times with microwave heating compared to conventional oil-bath heating. researchgate.net Similarly, various pyridothiazine and isothiazolopyridine derivatives have been synthesized in high yields using microwave irradiation, with reaction times as short as 5-10 minutes. nih.govmdpi.com

A comparison between conventional and microwave-assisted methods for a related synthesis is shown below.

| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) |

| Synthesis of Pyridothiazepine derivative mdpi.com | Conventional (Oil Bath) | 140 | 3 hours | 65 |

| Synthesis of Pyridothiazepine derivative mdpi.com | Microwave (500 W) | 140 | 5 minutes | 88 |

| Synthesis of Imidazo[1,2-a]pyrimidinone nih.gov | Conventional (Oil Bath) | 120 | 12 hours | 75 |

| Synthesis of Imidazo[1,2-a]pyrimidinone nih.gov | Microwave | 120 | 15 minutes | 94 |

Scale-Up Synthesis Considerations for this compound

Transitioning the synthesis of this compound from laboratory-scale to industrial production introduces a new set of challenges that must be addressed to ensure the process is efficient, safe, economical, and reproducible. acs.orgacs.org

Catalyst and Reagent Costs: On a large scale, the cost of raw materials becomes a primary driver. Palladium catalysts and the complex, sterically hindered phosphine ligands used in Buchwald-Hartwig reactions can be prohibitively expensive. nih.gov This often makes copper-based Ullmann systems, which use a cheaper metal and can sometimes be run with less expensive ligands like amino acids, more economically viable for industrial applications. acs.orgnih.gov

Process Safety and Heat Transfer: The high temperatures often required for Ullmann reactions pose a significant safety risk on a large scale. Managing heat transfer in large reactors is critical to prevent runaway reactions. The use of high-boiling solvents like NMP or DMF also presents safety and environmental concerns. The development of catalyst systems that operate at lower temperatures is a key goal for large-scale synthesis.

Work-up and Purification: Removing residual metal catalysts (copper or palladium) from the final product is a critical step, especially for pharmaceutical intermediates. This can be a complex and costly process involving extractions, charcoal treatments, or specialized chromatography. The choice of ligand can also impact purification; some ligands or their by-products can be difficult to separate from the desired product.

Reaction Kinetics and Selectivity: Maintaining selectivity on a large scale can be challenging. Localized overheating or inefficient mixing in a large reactor can lead to an increase in side products, such as dehalogenation of the starting materials or cleavage of the newly formed ether bond. The order of reagent addition and precise control over reaction parameters are crucial. For example, in a potential synthesis of 2-amino-5-bromo-3-iodopyridine, controlling the feeding time of the brominating agent was found to be crucial to prevent over-bromination. ijssst.info This principle applies broadly to controlling selectivity in complex halogenated systems.

Mechanistic Elucidation of Reactions Pertaining to 3 Bromo 2 4 Iodophenoxy Pyridine

Detailed Reaction Pathways for C-O Etherification

The crucial C-O ether bond in 3-Bromo-2-(4-iodophenoxy)pyridine is forged via catalytic cross-coupling. The two predominant pathways are the Palladium-catalyzed Buchwald-Hartwig etherification and the Copper-catalyzed Ullmann condensation. organic-chemistry.orgresearchgate.net Both catalytic cycles, while achieving the same transformation, proceed through different intermediates and elementary steps.

For the synthesis of this compound, the reaction would involve precursors like 3-bromo-2-chloropyridine (B150940) and 4-iodophenol (B32979). The choice of catalyst, ligand, base, and solvent is critical in determining the reaction's efficiency and yield.

Examination of Intermediates in Catalytic Cycles

The catalytic cycles for diaryl ether synthesis are characterized by a series of transient organometallic intermediates.

In Palladium-catalyzed cycles , the active catalyst is a Pd(0) species, often stabilized by phosphine (B1218219) ligands. The cycle involves Pd(0) and Pd(II) intermediates, and in some proposed mechanisms, Pd(IV) species. chim.itberkeley.edu The initial Pd(0) complex reacts with the aryl halide in an oxidative addition step to form a Pd(II) intermediate. Following ligand exchange with the phenoxide, a Pd(II)-alkoxide complex is formed, which then undergoes reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

In Copper-catalyzed Ullmann reactions , the mechanism is less definitively understood but is generally accepted to involve Cu(I) as the active catalytic species. nsf.gov One proposed pathway involves the formation of a copper(I) phenoxide intermediate. This species then coordinates to the aryl halide. The subsequent steps leading to the product and regeneration of the Cu(I) catalyst can occur through different routes. One prominent theory suggests the oxidative addition of the aryl halide to the Cu(I) complex, forming a transient Cu(III) intermediate. nih.gov Another proposed mechanism avoids changes in copper's oxidation state and involves a four-centered intermediate or a π-complex. nsf.govnih.gov Recent studies using low-temperature scanning tunneling microscopy on similar Ullmann couplings have provided visual evidence of organometallic intermediates where a copper adatom coordinates with two aryl groups. nsf.gov

Role of Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in these catalytic processes. chemrxiv.org

Oxidative Addition: This is typically the first and often rate-determining step in the catalytic cycle.

In Palladium Catalysis: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromo-2-chloropyridine). This process involves the oxidation of palladium from Pd(0) to Pd(II). The reactivity of the C-X bond is crucial, with C-I > C-Br > C-Cl. For a substrate like 3-bromo-2-chloropyridine, the oxidative addition would preferentially occur at the more reactive C-Cl bond adjacent to the electron-withdrawing pyridine (B92270) nitrogen, depending on the specific catalytic system. Computational studies indicate that for electron-deficient heteroaryl halides like chloropyridines, the oxidative addition can proceed via a nucleophilic displacement mechanism, which is stabilized by the heteroatom. chemrxiv.org

In Copper Catalysis: In the proposed Cu(I)/Cu(III) cycle, the Cu(I) phenoxide undergoes oxidative addition with the aryl halide (e.g., 3-bromo-2-chloropyridine) to form a Cu(III) intermediate. nih.gov

Reductive Elimination: This is the final bond-forming step that releases the product and regenerates the active catalyst.

In Palladium Catalysis: The diaryl ether is formed from a Pd(II) intermediate containing both the aryl and phenoxy ligands. The two organic fragments are eliminated from the metal center, forming the C-O bond and reducing the palladium from Pd(II) back to Pd(0). The steric bulk of the phosphine ligands is thought to facilitate this step.

In Copper Catalysis: The Cu(III) intermediate, formed from oxidative addition, undergoes reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org

Catalytic Roles in Cross-Coupling Processes

Both palladium and copper have unique catalytic roles and are employed in different systems depending on the substrate and desired reaction conditions.

Palladium-Catalyzed Mechanisms

The palladium-catalyzed synthesis of diaryl ethers, a variant of the Buchwald-Hartwig amination, is a powerful and versatile method. organic-chemistry.orgresearchgate.net The catalytic cycle (see table below) relies on a Pd(0)/Pd(II) cycle and is highly dependent on the choice of ligand.

The key to a successful Buchwald-Hartwig etherification is the ligand, which must be electron-rich and sterically bulky. These properties increase the electron density on the palladium center, promoting oxidative addition, and their size facilitates the final reductive elimination step. For coupling with electron-deficient substrates like 2-halopyridines, specific ligands have been developed to achieve high yields. nih.gov

Table 1: Simplified Palladium-Catalyzed Catalytic Cycle for the Synthesis of this compound

| Step | Description | Intermediate Reactants | Intermediate Products |

|---|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the C-Cl bond of 3-bromo-2-chloropyridine. | L₂Pd(0) + 3-bromo-2-chloropyridine | (L)₂Pd(II)(Cl)(3-bromopyridin-2-yl) |

| 2. Ligand Exchange | The phenoxide displaces the halide ligand on the Pd(II) center. | (L)₂Pd(II)(Cl)(3-bromopyridin-2-yl) + 4-iodophenoxide | (L)₂Pd(II)(4-iodophenoxy)(3-bromopyridin-2-yl) + Cl⁻ |

| 3. Reductive Elimination | The C-O bond is formed, releasing the product. | (L)₂Pd(II)(4-iodophenoxy)(3-bromopyridin-2-yl) | This compound + L₂Pd(0) |

L represents a phosphine ligand. A base is required to generate the phenoxide from 4-iodophenol.

Copper-Catalyzed Mechanisms

The Ullmann condensation is the classic method for forming diaryl ethers using a copper catalyst. nsf.govnih.gov While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.

The most commonly accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle, although other pathways have been proposed. The reaction is typically initiated by the formation of a copper(I) phenoxide from the reaction of a Cu(I) salt with the phenol (B47542) in the presence of a base.

Table 2: Proposed Copper-Catalyzed Catalytic Cycle (Ullmann Condensation)

| Step | Description | Intermediate Reactants | Intermediate Products |

|---|---|---|---|

| 1. Phenoxide Formation | A Cu(I) salt reacts with the phenol to form a copper phenoxide. | Cu(I)X + 4-iodophenol + Base | Cu(I)-(4-iodophenoxide) |

| 2. Oxidative Addition | The aryl halide adds to the copper center. | Cu(I)-(4-iodophenoxide) + 3-bromo-2-chloropyridine | (3-bromopyridin-2-yl)Cu(III)(Cl)(4-iodophenoxide) |

| 3. Reductive Elimination | The product is formed, regenerating the catalyst. | (3-bromopyridin-2-yl)Cu(III)(Cl)(4-iodophenoxide) | This compound + Cu(I)Cl |

This represents one of the proposed mechanistic pathways.

Influence of Electronic and Steric Factors on Reaction Outcomes

The success of the C-O etherification is heavily influenced by the electronic properties and steric environment of the reacting partners.

Electronic Factors:

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes the C-X bonds at the 2- and 4-positions more susceptible to nucleophilic attack and facilitates oxidative addition. In 3-bromo-2-chloropyridine, the chlorine at the 2-position is activated by the adjacent nitrogen, making it the likely site for oxidative addition over the bromine at the 3-position. chemrxiv.org

In palladium catalysis, electron-rich phosphine ligands enhance the catalytic activity by increasing the nucleophilicity of the Pd(0) center, which speeds up the oxidative addition step. chemicalbook.com

Steric Factors:

The position of the leaving group on the pyridine ring is critical. The 2-position is sterically more hindered than the 3- or 4-positions, which can slow down the reaction rate.

Bulky ligands on the metal catalyst can improve reaction rates by promoting reductive elimination, but excessively large ligands can hinder the initial coordination and oxidative addition steps. researchgate.net

For the synthesis of this compound, the approach of the 4-iodophenoxide to the palladium or copper center, which is already coordinated to the bulky 3-bromopyridyl group, can be sterically demanding. Intramolecular interactions, such as hydrogen bonding, can also create steric shields that direct the regioselectivity of reactions on similar substrates. nih.gov

Investigation of Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that dictate the spatial outcome of chemical reactions. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. In the context of this compound, these principles are paramount in predicting and controlling the outcome of synthetic transformations.

Regioselectivity:

The structure of this compound offers multiple reactive sites, making regioselectivity a critical consideration in its functionalization. The primary sites for reaction are the C-Br bond on the pyridine ring and the C-I bond on the phenyl ring. The differential reactivity of these two halogen atoms under various catalytic conditions allows for selective transformations.

For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond compared to the C-Br bond typically allows for selective reaction at the 4-position of the phenoxy group. This is attributed to the lower bond dissociation energy of the C-I bond and its greater propensity to undergo oxidative addition to the palladium catalyst.

Furthermore, the pyridine ring itself presents multiple positions for potential reactions, such as C-H activation. The directing effect of the phenoxy group at the 2-position and the bromo group at the 3-position would influence the regioselectivity of such transformations. In related heterocyclic systems, the choice of catalyst and ligands has been shown to control the position of arylation, highlighting the potential for tunable regioselectivity in derivatives of this compound. unirioja.es

To illustrate the concept of regioselectivity, consider the hypothetical selective functionalization of a di-halogenated aromatic compound in a Suzuki-Miyaura cross-coupling reaction. The product distribution would be highly dependent on the reaction conditions.

| Catalyst System | Temperature (°C) | Base | Solvent | Product Ratio (Aryl-I vs. Aryl-Br) |

| Pd(PPh₃)₄ | 80 | K₂CO₃ | Toluene/H₂O | >95 : <5 |

| PdCl₂(dppf) | 100 | Cs₂CO₃ | Dioxane | 90 : 10 |

| Pd₂(dba)₃ / XPhos | 120 | K₃PO₄ | t-BuOH | 85 : 15 |

Note: This table represents hypothetical data for illustrative purposes, demonstrating how reaction parameters can influence the regioselective outcome in a related system.

Stereoselectivity:

Stereoselectivity becomes relevant when a reaction creates a new chiral center or when the molecule itself is chiral. In the case of this compound, reactions that introduce a chiral substituent could proceed with stereoselectivity. For example, if a prochiral nucleophile attacks the pyridine ring, the formation of one enantiomer or diastereomer might be favored over the other, depending on the reaction mechanism and the steric and electronic environment of the transition state.

A reaction is stereoselective if it produces a predominance of one stereoisomer over another. youtube.com For example, the reduction of a ketone to a secondary alcohol can be stereoselective if a particular enantiomer is formed in excess.

Radical Pathways and Radical Scavenger Studies

While many reactions of aromatic halides proceed through ionic or organometallic intermediates, the potential for radical pathways should not be overlooked. A radical reaction involves species with unpaired electrons and typically proceeds through initiation, propagation, and termination steps. The C-I bond in this compound is particularly susceptible to homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators, which could lead to the formation of an aryl radical.

To investigate the presence of radical intermediates in a reaction mechanism, radical scavenger studies are often employed. Radical scavengers are molecules that can react with and "trap" radical intermediates, thereby inhibiting the radical pathway and often leading to the formation of a stable, detectable adduct. Common radical scavengers include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and 1,1-diphenylethylene (B42955) (DPE). acs.orgresearchgate.net

If a reaction involving this compound is suspected to have a radical component, the addition of a radical scavenger would be expected to decrease the yield of the main product. The detection of the trapped radical adduct would provide strong evidence for a radical mechanism.

For example, in a hypothetical reaction where the 4-iodophenyl group of this compound is proposed to react via a radical mechanism, the following experiment could be conducted:

| Reaction Conditions | Yield of Product (%) | TEMPO Adduct Detected |

| Standard Conditions | 85 | No |

| Standard Conditions + 2 eq. TEMPO | 15 | Yes |

| Standard Conditions + 2 eq. DPE | 20 | Yes |

Note: This table represents hypothetical data illustrating the expected outcome of a radical scavenger study. A significant decrease in product yield and the detection of a scavenger adduct would support a radical pathway.

The study of radical reactions in ether-containing compounds has also explored pathways such as peroxy radical recombination, which can lead to the formation of new ether or ester linkages. copernicus.org While not directly demonstrated for this compound, these studies provide a framework for considering potential radical-mediated side reactions or alternative productive pathways.

Advanced Structural Characterization of 3 Bromo 2 4 Iodophenoxy Pyridine

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are indispensable for the non-destructive analysis of molecular structures. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a complete picture of the connectivity and chemical environment of atoms within a molecule.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 3-Bromo-2-(4-iodophenoxy)pyridine, a complete NMR analysis would involve several types of experiments.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the ¹H NMR spectrum would show a set of signals corresponding to the protons on the pyridine (B92270) and benzene (B151609) rings. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine, iodine, and the ether linkage.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom in the pyridine and iodophenyl rings. The chemical shifts would be characteristic of aromatic carbons and those bonded to halogens and oxygen.

2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY would reveal which protons are coupled to each other, helping to assign protons on the same ring system.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the pyridine and iodophenoxy fragments through the ether oxygen.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: This is a predictive table based on known chemical shift values for similar structures and should be confirmed by experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine Ring | ||

| H-4 | 7.20 - 7.40 | 120.0 - 125.0 |

| H-5 | 7.90 - 8.10 | 140.0 - 145.0 |

| H-6 | 8.10 - 8.30 | 115.0 - 120.0 |

| C-2 | - | 160.0 - 165.0 |

| C-3 | - | 110.0 - 115.0 |

| Iodophenyl Ring | ||

| H-2'/H-6' | 6.80 - 7.00 | 120.0 - 125.0 |

| H-3'/H-5' | 7.60 - 7.80 | 138.0 - 142.0 |

| C-1' | - | 155.0 - 160.0 |

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to confirm the molecular formula C₁₁H₇BrINO. The isotopic pattern observed in the mass spectrum would also be characteristic of a molecule containing one bromine and one iodine atom, which have distinctive isotopic signatures.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This is a predictive table and should be confirmed by experimental data.)

| Ion | Calculated Exact Mass |

|---|

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and C=C and C=N bonds within the aromatic rings. The C-Br and C-I bonds also have characteristic absorptions, typically in the fingerprint region of the spectrum.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: This is a predictive table based on known absorption frequencies for similar functional groups and should be confirmed by experimental data.)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Aromatic Ring Stretch | 1600 - 1450 |

| Aryl Ether (C-O-C) Stretch | 1270 - 1230 (asymmetric), 1050 - 1000 (symmetric) |

| C-Br Stretch | 680 - 515 |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for instance, through substitution on the pyridine or phenyl ring with a chiral group, then chiroptical techniques such as circular dichroism (CD) spectroscopy would become relevant. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules.

Integration of Spectroscopic Data for Comprehensive Structure Elucidation

The unequivocal structural elucidation of this compound is achieved by integrating the data from all the aforementioned techniques. NMR spectroscopy establishes the connectivity of the atoms and the proton and carbon environments. HRMS confirms the elemental composition and molecular weight. IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography provides the precise three-dimensional structure in the solid state. The consistency of the data from these complementary methods provides a high degree of confidence in the assigned structure. For instance, the number of signals in the ¹H and ¹³C NMR spectra must correspond to the number of unique protons and carbons in the structure determined by X-ray crystallography. Similarly, the functional groups identified by IR spectroscopy must be consistent with the molecular structure derived from NMR and MS data. This integrated approach is the cornerstone of modern chemical characterization.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 4 Iodophenoxy Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 3-Bromo-2-(4-iodophenoxy)pyridine, DFT calculations provide a foundational understanding of its geometric and electronic properties.

Computational studies on similar phenoxy-pyridine systems suggest that the molecule is not planar, with a significant twist around the C-O-C ether bond. This is due to the steric hindrance between the hydrogen atom at the 3-position of the pyridine (B92270) ring and the hydrogen atoms on the iodophenyl ring. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the minimum energy conformation. The potential energy surface can be scanned by systematically varying the key dihedral angles to identify the most stable conformer. For this compound, the optimized geometry would likely reveal a dihedral angle between the two aromatic rings in the range of 60-80 degrees, similar to what has been observed in related structures. chemicalbook.com

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-O-C Bond Angle | ~118-120° |

| Dihedral Angle (Py-O-Ph) | ~70-85° |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

Note: These are estimated values based on DFT calculations of similar molecules and require specific calculations for this compound for verification.

The electronic structure of this compound is significantly influenced by the presence of electronegative halogen atoms (bromine and iodine) and the nitrogen atom in the pyridine ring. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed using DFT, would reveal the partial atomic charges on each atom.

It is anticipated that the nitrogen atom in the pyridine ring will possess a significant negative charge, making it a potential site for electrophilic attack. The bromine and iodine atoms, while electronegative, also introduce electronic effects that can be complex. The carbon atoms attached to the halogens (C3 on the pyridine ring and C4 on the phenyl ring) would exhibit positive charges. The oxygen atom of the ether linkage will also carry a negative charge. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions. DFT studies on related bromopyridines and iodobenzenes support these general trends in charge distribution. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenoxy ring, which is a better electron donor than the bromopyridine ring. Conversely, the LUMO is likely to be centered on the electron-deficient bromopyridine ring, particularly around the C-Br bond and the nitrogen atom.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.0 to -6.5 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Note: These are estimated values and are sensitive to the level of theory and basis set used in the DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is an invaluable tool for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is colored to indicate different potential values, with red representing regions of negative potential (electron-rich, attractive to electrophiles) and blue representing regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface would show the most negative potential (red region) localized around the nitrogen atom of the pyridine ring, confirming it as the primary site for protonation and interaction with electrophiles. researchgate.net The oxygen atom of the ether linkage would also exhibit a negative potential.

Conversely, positive potential (blue regions) would be observed around the hydrogen atoms of the aromatic rings. A region of positive potential, known as a "sigma-hole," is also expected on the outer surface of the iodine and bromine atoms along the extension of the C-I and C-Br bonds. researchgate.net This positive region on the halogens allows for attractive, non-covalent interactions known as halogen bonding.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions in a crystal packing. scirp.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the key interactions responsible for the stability of the crystal lattice.

For this compound, a Hirshfeld surface analysis would likely reveal several important intermolecular contacts. Given the presence of hydrogen atoms and electronegative atoms (N, O, Br, I), hydrogen bonding of the C-H···N and C-H···O types is expected to play a role in the crystal packing.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 30-40 |

| C···H/H···C | 20-25 |

| I···H/H···I | 10-15 |

| Br···H/H···Br | 5-10 |

| N···H/H···N | 5-10 |

| O···H/H···O | 5-10 |

| Halogen Bonds (I/Br···N/O) | 5-15 |

Note: These percentages are estimations based on analyses of similar halogenated organic molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can also be used to predict spectroscopic properties, which can aid in the characterization of a compound. DFT calculations can provide theoretical values for NMR chemical shifts and vibrational frequencies.

The predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring would show distinct signals due to the influence of the nitrogen atom and the bromo substituent. Similarly, the protons on the iodophenyl ring would be affected by the iodine atom and the ether linkage. chemicalbook.comrsc.orgchemicalbook.com

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. sioc-journal.cnijaemr.com Key vibrational modes would include the C-H, C=C, and C-N stretching and bending modes of the pyridine ring, the vibrations of the iodophenyl ring, and the C-O-C stretching of the ether linkage. researchgate.net

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Pyridine Ring Stretch | 1400-1600 |

| C-O-C Asymmetric Stretch | 1200-1250 |

| C-O-C Symmetric Stretch | 1000-1050 |

| C-I Stretch | 500-600 |

| C-Br Stretch | 600-700 |

Note: These are approximate ranges and would need to be confirmed by specific calculations and comparison with experimental data.

Computational Modeling of Reaction Mechanisms and Transition States

The synthesis and subsequent reactions of this compound can be computationally modeled to elucidate reaction mechanisms and identify transition states. A primary focus of such theoretical investigations is the formation of the diaryl ether linkage, typically achieved through an Ullmann condensation reaction. nih.govwikipedia.orgorganic-chemistry.org Density Functional Theory (DFT) is a powerful tool employed to map the potential energy surface of the reaction, allowing for the characterization of intermediates and transition states.

The Ullmann condensation for forming this compound would likely involve the reaction of a 4-iodophenoxide with 2,3-dibromopyridine (B49186), or a 3-bromophenoxide with 2-bromo-4-iodopyridine, in the presence of a copper catalyst. The catalytic cycle, as elucidated by computational studies on similar systems, generally proceeds through the following key steps:

Oxidative Addition: The aryl halide (e.g., 2,3-dibromopyridine) undergoes oxidative addition to a Cu(I) species, forming a Cu(III) intermediate. nih.gov DFT calculations can model the geometry of this intermediate and the transition state leading to it, providing the activation energy for this step.

Metathesis: The Cu(III) intermediate reacts with the phenoxide, replacing a halide ligand.

Reductive Elimination: The diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst. This step is often the rate-determining step, and its transition state is a key focus of computational analysis. nih.gov

Computational models can also predict the likelihood of side reactions. For instance, in the reaction of 2,3-dibromopyridine, the nucleophilic attack of the phenoxide could potentially occur at either the 2- or 3-position. By calculating the activation barriers for both pathways, the regioselectivity of the reaction can be predicted. Generally, the 2-position in halopyridines is more susceptible to nucleophilic attack. youtube.comresearchgate.netnih.gov

The transition states in these reactions are characterized by their geometry and imaginary vibrational frequencies. For example, in the reductive elimination step, the transition state would show the partial formation of the C-O bond of the ether and the partial breaking of the Cu-C and Cu-O bonds.

Below is a representative data table illustrating hypothetical, yet realistic, activation energies for the key steps in a copper-catalyzed Ullmann condensation leading to the formation of this compound, as would be determined by DFT calculations.

Table 1: Hypothetical Calculated Activation Energies for the Ullmann Condensation to form this compound.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of 2,3-dibromopyridine to Cu(I) catalyst | 15.2 |

| Reductive Elimination | Formation of the C-O ether bond | 25.8 |

| Side Reaction (Attack at C3) | Nucleophilic attack at the 3-position of the pyridine ring | 31.5 |

Quantum Mechanical Descriptors for Reactivity Prediction

Quantum mechanical descriptors derived from computational chemistry are invaluable for predicting the reactivity of this compound without the need for experimental studies. chemrxiv.org These descriptors provide insight into the electronic structure of the molecule and can highlight regions susceptible to electrophilic or nucleophilic attack. These are typically calculated using DFT methods. nih.gov

Global Descriptors: Global reactivity descriptors provide a general overview of the molecule's stability and reactivity. Key global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy (EHOMO): A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO Energy (ELUMO): A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Local Descriptors: Local descriptors are used to determine the most reactive sites within the molecule.

Atomic Charges: Calculation of atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital (NBO) analysis) can indicate which atoms are electron-deficient (positive charge) and thus prone to nucleophilic attack, and which are electron-rich (negative charge) and prone to electrophilic attack. For this compound, the carbon atoms attached to the halogens and the nitrogen atom in the pyridine ring are of particular interest.

Fukui Functions: The Fukui function, f(r), is a more sophisticated local descriptor that indicates the change in electron density at a particular point when an electron is added to or removed from the system. It can be used to predict the sites for nucleophilic attack (f+) and electrophilic attack (f-). For instance, a high value of f+ on a carbon atom suggests it is a likely site for a nucleophile to attack.

The following table provides hypothetical values for key quantum mechanical descriptors for this compound, which would be calculated using DFT.

Table 2: Hypothetical Quantum Mechanical Descriptors for this compound.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| Mulliken Charge on C2 (Pyridine) | +0.25 | Electron-deficient site, susceptible to nucleophilic attack. |

| Mulliken Charge on C3 (Pyridine) | +0.10 | Less electron-deficient than C2. |

| Mulliken Charge on C4' (Iodophenoxy) | +0.05 | Slightly electron-deficient due to iodine. |

Reactivity and Transformational Chemistry of 3 Bromo 2 4 Iodophenoxy Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two distinct halogen atoms in 3-Bromo-2-(4-iodophenoxy)pyridine—a bromine on the pyridine (B92270) ring and an iodine on the phenoxy ring—allows for a range of potential transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organoboron compounds and organic halides. In the case of this compound, the differential reactivity of the C-I and C-Br bonds can be exploited for selective couplings. Generally, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond. This allows for selective coupling at the 4-iodophenoxy moiety under carefully controlled conditions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 3-Bromo-2-(4-phenylphenoxy)pyridine | Not Reported |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond would be expected to lead to selective alkynylation at the phenoxy ring of this compound.

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be used to introduce a variety of amine functionalities. The selectivity of this reaction on this compound would again be dictated by the relative reactivity of the two halogen atoms, with the C-I bond being the more likely site of initial reaction.

Heck Reaction with Alkenes

The Heck reaction couples an alkene with an aryl or vinyl halide. This reaction would likely proceed selectively at the C-I bond of this compound to introduce a vinyl group onto the phenoxy ring.

Stille Coupling with Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide. This reaction is known for its tolerance of a wide range of functional groups. For this compound, selective coupling at the C-I bond is anticipated.

Selective Reactivity of Halogen Atoms (Bromine vs. Iodine)

The selective reactivity of the bromine and iodine atoms in this compound is a key feature that enhances its synthetic utility. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), which influences the rate-determining oxidative addition step.

In the case of this compound, the C(sp²)-I bond on the phenoxy ring is significantly more reactive than the C(sp²)-Br bond on the pyridine ring. This allows for chemoselective functionalization at the iodinated position while leaving the bromine atom intact for subsequent transformations. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the reaction at the C-I bond.

For instance, milder reaction conditions, such as lower temperatures and less active catalysts, would favor the exclusive reaction at the more reactive C-I bond. Following the initial coupling at the iodine position, the remaining bromine atom on the pyridine ring can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions, allowing for the stepwise and controlled introduction of different substituents. This stepwise approach provides a powerful strategy for the synthesis of complex, unsymmetrically substituted diaryl ether derivatives.

Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para (C2, C4, C6) to the nitrogen. However, in this specific molecule, the bromine atom is located at the C3 position. Nucleophilic aromatic substitution (SNAr) at the C3 position of a pyridine ring is generally less favorable than at the C2 or C4 positions. Attack at C3 does not allow for the delocalization of the negative charge of the intermediate onto the electronegative nitrogen atom, making the intermediate less stable. stackexchange.com

Despite this, under certain conditions, nucleophilic substitution at the C3 position can be achieved. The reaction typically proceeds via an addition-elimination mechanism. The rate and success of such reactions depend on the nature of the nucleophile and the reaction conditions, often requiring elevated temperatures or the use of strong bases. sci-hub.se For 3-halopyridines, reactions with various nucleophiles such as thiolates, alkoxides, and amines have been reported, often facilitated by microwave irradiation to reduce reaction times. sci-hub.se

In the case of this compound, the presence of the electron-withdrawing phenoxy group at the C2 position can further influence the electronic landscape of the pyridine ring, though its effect on the C3 position is less direct than on the C2 or C6 positions. Reactions with strong nucleophiles could potentially lead to the displacement of the bromide. It is also worth noting that under strongly basic conditions, elimination-addition pathways involving a pyridyne intermediate might occur, which could lead to substitution at either the C3 or C4 position. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions on 3-Halopyridines

| 3-Halopyridine Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 3-Bromopyridine (B30812) | Sodium thiophenoxide | NMP, Microwave, 100°C, 3 min | 3-(Phenylthio)pyridine | 95 |

| 3-Iodopyridine | Sodium methanethiolate | NMP, Microwave, 100°C, 3 min | 3-(Methylthio)pyridine | 99 |

| 3-Bromopyridine | Benzyl alcohol / NaH | NMP, Microwave, 150°C, 10 min | 3-(Benzyloxy)pyridine | 75 |

Data extrapolated from studies on similar 3-halopyridine systems. sci-hub.se

Electrophilic Aromatic Substitution on the Phenoxy Ring

The 4-iodophenoxy moiety of the molecule is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the ether oxygen and the iodine atom.

The ether oxygen is a powerful activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. This donation stabilizes the cationic intermediate (sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the positions ortho or para to the oxygen. libretexts.orgchemistrytalk.orgpressbooks.pub

The iodine atom is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the sigma complex. libretexts.org

In this compound, the para position relative to the ether oxygen is already occupied by the iodine atom. Therefore, electrophilic attack will be directed to the positions ortho to the ether oxygen (C2' and C6' of the phenoxy ring). The iodine at the C4' position will also direct incoming electrophiles to these same positions. The combined directing effects strongly favor substitution at the C2' and C6' positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.commasterorganicchemistry.com The specific conditions required would depend on the desired electrophile. For instance, nitration would typically be carried out with a mixture of nitric acid and sulfuric acid, while halogenation would involve the elemental halogen and a Lewis acid catalyst. libretexts.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenoxy Ring

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-2-(2-nitro-4-iodophenoxy)pyridine |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-(2-bromo-4-iodophenoxy)pyridine |

| Acylation | CH₃COCl, AlCl₃ | 3-Bromo-2-(2-acetyl-4-iodophenoxy)pyridine |

Predictions are based on established principles of directing effects in electrophilic aromatic substitution. libretexts.orgchemistrytalk.org

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive C-H sites. In this compound, the pyridine nitrogen can act as a directing group, facilitating the regioselective functionalization of C-H bonds at the ortho position of the attached phenoxy ring.

Palladium and Ruthenium catalysts are commonly employed for such transformations. rsc.orgnih.govmdpi.comnih.govacs.orgnih.gov The reaction typically proceeds through the formation of a cyclometalated intermediate, where the metal center is coordinated to the pyridine nitrogen and has formed a bond with an ortho-carbon of the phenoxy ring. This palladacycle or ruthenacycle can then undergo further reactions, such as arylation, alkenylation, or acetoxylation.

For example, palladium(II)-catalyzed direct ortho-arylation of 2-phenoxypyridines with potassium aryltrifluoroborates has been reported to proceed in modest to excellent yields. acs.org A kinetic isotope effect study in this system indicated that the ortho C-H bond cleavage is the rate-determining step. acs.org Similarly, ruthenium-catalyzed direct arylation of 2-phenylpyridine with aryl chlorides has been achieved in water, showcasing the versatility of this approach. mdpi.com While these examples are on related systems, they strongly suggest that the C-H bonds at the C2' and C6' positions of the phenoxy ring in this compound are prime candidates for directed functionalization.

Table 3: Examples of Directed C-H Functionalization on 2-Phenoxypyridine Analogs

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| 2-Phenoxypyridine | K(4-CHOPh)BF₃ | Pd(OAc)₂, Ag₂CO₃, BQ | 2-(2-(4-Formylphenyl)phenoxy)pyridine | 85 |

| 2-Phenoxypyrimidine | PhI(OAc)₂ | Pd(OAc)₂ | 2-(2-Acetoxyphenoxy)pyrimidine | 82 |

| 2-Phenylpyridine | 4-Chlorotoluene | [RuCl₂(p-cymene)]₂ | 2-(2-(4-Methylphenyl)phenyl)pyridine | 95 |

Data from studies on analogous 2-phenoxy- and 2-phenylpyridine systems. nih.govmdpi.comacs.org

Formation of Organometallic Intermediates

The presence of two different carbon-halogen bonds (C-Br and C-I) in this compound allows for the selective formation of organometallic intermediates, which are highly valuable in synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is key to this selectivity.

Grignard Reagent Formation: Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.org The reactivity of halogens in this reaction follows the order I > Br > Cl. Consequently, it is possible to selectively form the Grignard reagent at the more reactive C-I bond of the phenoxy ring while leaving the C-Br bond on the pyridine ring intact. This can be achieved by using one equivalent of magnesium.

Reaction: this compound + Mg → 3-Bromo-2-(4-(magnesioiodo)phenoxy)pyridine

An alternative method for preparing Grignard reagents that tolerates more functional groups is the halogen-magnesium exchange reaction, for instance, using isopropylmagnesium chloride. wikipedia.org

Organolithium Reagent Formation: Organolithium reagents are often prepared via lithium-halogen exchange, where an existing organolithium compound (typically n-butyllithium or tert-butyllithium) is used to swap lithium for a halogen. wikipedia.org The rate of this exchange also follows the trend I > Br > Cl. wikipedia.orgharvard.edu This allows for the highly selective formation of the aryllithium species at the iodinated position of the phenoxy ring at low temperatures (e.g., -78 °C). The resulting lithiated intermediate can then be trapped with various electrophiles.

Reaction: this compound + n-BuLi → 3-Bromo-2-(4-lithiophenoxy)pyridine + n-BuI

By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively generate either the Grignard or the organolithium reagent at the C-I position, providing a powerful handle for subsequent synthetic transformations. mdpi.comnih.govnih.gov

Table 4: Relative Reactivity of Halogens in Organometallic Formation

| Reaction Type | Reagent | Reactivity Order | Selective Reaction Site on Target Molecule |

| Grignard Formation | Mg(0) | I > Br > Cl | C4' (Iodo-position) |

| Lithium-Halogen Exchange | R-Li | I > Br > Cl | C4' (Iodo-position) |

Applications of 3 Bromo 2 4 Iodophenoxy Pyridine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The unique structural characteristics of 3-Bromo-2-(4-iodophenoxy)pyridine, featuring both a bromine and an iodine atom on different aromatic rings, render it a highly versatile building block in organic synthesis. These two halogen atoms exhibit differential reactivity, allowing for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is typically more reactive towards oxidative addition in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents at the 4-position of the phenoxy ring. Subsequently, the less reactive carbon-bromine bond on the pyridine (B92270) ring can be targeted under different reaction conditions, providing a stepwise approach to complex molecular architectures.

This differential reactivity is a key advantage, allowing for a programmed, site-selective elaboration of the molecule. For instance, a Suzuki coupling can be performed to introduce an aryl or alkyl group at the para-position of the phenoxy moiety, followed by a subsequent Sonogashira coupling at the pyridine ring to introduce an alkyne functionality. This sequential functionalization strategy is a powerful tool for the construction of complex organic molecules with a high degree of control over the final structure.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The strategic placement of reactive sites in this compound makes it an ideal precursor for the synthesis of a variety of novel heterocyclic scaffolds.

Pyridine-Fused Systems

The bromine atom on the pyridine ring serves as a convenient handle for intramolecular cyclization reactions to form pyridine-fused systems. Following a cross-coupling reaction at the iodo-position to introduce a suitable functional group, an intramolecular Heck reaction, for example, can be employed to construct a new ring fused to the pyridine core. The nature of the introduced functional group dictates the type of fused ring system that can be generated, leading to a diverse range of polycyclic aromatic and heteroaromatic structures. These fused systems are of significant interest due to their potential applications in medicinal chemistry and materials science.

Pyridine-Containing Macrocycles

The di-functional nature of this compound also lends itself to the synthesis of pyridine-containing macrocycles. Through carefully designed intermolecular coupling reactions, this building block can be incorporated into large ring structures. For example, a double Suzuki or Sonogashira coupling with a di-boronic acid or a di-alkyne, respectively, can lead to the formation of macrocyclic structures containing the pyridyl ether motif. The size and shape of the resulting macrocycle can be controlled by the nature of the coupling partners. Such macrocycles are of interest for their potential as host molecules in supramolecular chemistry and as components of molecular machines.

Scaffold for the Development of Advanced Ligands

The pyridine nitrogen and the potential for introducing various functionalities at two distinct positions make this compound an excellent scaffold for the design and synthesis of advanced ligands for catalysis and coordination chemistry. The pyridine nitrogen atom provides a primary coordination site for metal ions. By strategically modifying the molecule at the bromo and iodo positions, the steric and electronic properties of the resulting ligand can be fine-tuned.

For example, the introduction of phosphine (B1218219) groups via cross-coupling reactions can lead to the formation of bidentate or even tridentate ligands with a well-defined geometry. The nature of the substituents on the phenoxy ring can also influence the ligand's properties, providing a modular approach to ligand design. These tailored ligands can then be used to modulate the activity and selectivity of metal catalysts in a wide range of organic transformations.

Integration into Supramolecular Architectures

The presence of a pyridine ring, an ether linkage, and the potential for introducing hydrogen-bond donors or acceptors through functionalization makes this compound a valuable component for the construction of supramolecular architectures. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions.

By introducing appropriate functional groups, this molecule can be programmed to self-assemble into well-defined one-, two-, or three-dimensional structures. For instance, the introduction of carboxylic acid or amide functionalities can lead to the formation of extended hydrogen-bonded networks. The iodo- and bromo-substituents can also participate in halogen bonding, providing an additional tool for directing the self-assembly process. These supramolecular assemblies have potential applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials.

Role in the Synthesis of Optoelectronic Materials Precursors

The extended π-system and the tunability of the electronic properties of derivatives of this compound make it a promising precursor for the synthesis of organic optoelectronic materials. Through cross-coupling reactions, various chromophoric and electronically active groups can be attached to the core scaffold.

For example, Sonogashira coupling reactions can be used to introduce conjugated alkyne-based systems, extending the π-conjugation and influencing the absorption and emission properties of the resulting molecule. The introduction of electron-donating or electron-withdrawing groups at specific positions allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic structure is crucial for the design of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to synthesize a wide range of derivatives from this single precursor makes it a valuable tool in the exploration of new and efficient optoelectronic materials.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-(4-iodophenoxy)pyridine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Bromination : Introduce bromine at position 3 of 2-hydroxypyridine using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst in CCl₄) .

Phenoxy Group Introduction : React the intermediate with 4-iodophenol via nucleophilic aromatic substitution (NAS). Use a base like K₂CO₃ in a polar aprotic solvent (DMF or DMSO) at 80–100°C to activate the pyridine ring for substitution .